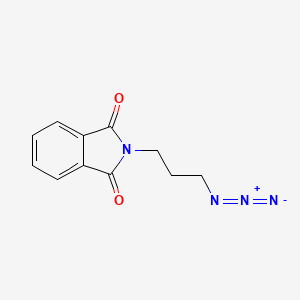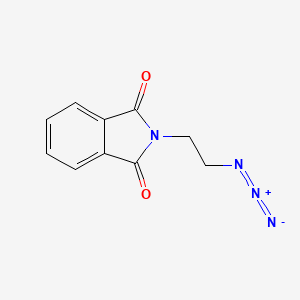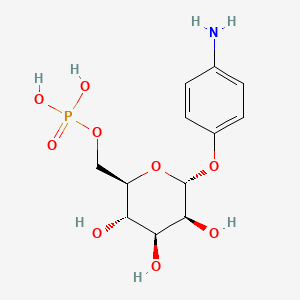
1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine" often involves multi-component reactions, offering a straightforward approach to these complex structures. For instance, a four-component one-pot synthesis method has been developed for the construction of (E)-N-benzylidene-3-(benzylthio)-5-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amines, demonstrating the versatility of pyrazole derivatives in organic synthesis (Jilloju et al., 2021).
Molecular Structure Analysis
Molecular structure analysis of pyrazole derivatives reveals the presence of a central pyrazole ring, which is crucial for their reactivity and interaction with various substrates. The structure of these compounds can be modified to yield a wide range of derivatives with diverse chemical properties. For example, studies on the crystal structure of pyrazole derivatives have shown that modifications at different positions of the pyrazole ring can lead to significant changes in their molecular geometry and electronic properties, influencing their chemical behavior (Asiri et al., 2011).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including cycloaddition, substitution, and redox reactions, reflecting their versatile chemical nature. For instance, pyrazole blue readily reacts with primary aromatic amines, demonstrating the compound's reactivity towards nucleophilic substitution reactions (Aly et al., 1997). These reactions play a significant role in the functionalization of the pyrazole core, leading to the synthesis of compounds with varied biological activities.
Aplicaciones Científicas De Investigación
Summary of the Application
A series of (3,5-dimethyl-1H-pyrazol-4-yl)-phenyl-diazenes were prepared by condensing hydrazine hydrate with 3-phenylazo-pentane-2, 4 dione. The synthesized compounds were screened for their antibacterial activity against four types of bacteria .
Methods of Application or Experimental Procedures
The compounds were synthesized by condensation of 1,3 dicarbonyl compounds with hydrazine hydrate .
Results or Outcomes
The (3,5-dimethyl-1H-pyrazol-4-yl)-(4-chloro-phenyl)-diazene showed strong activity against E.coli, B.cereus, P.vulgaris selectively .
2. Application in Synthesis of Tridentate Nitrogen Ligand
Summary of the Application
The products of aza-type Michael addition, i.e., β-amino carbonyl compounds and their derivatives, are often used as peptide analogs or precursors of optically active amino acids, amino alcohols, diamines, and lactams .
Results or Outcomes
3. Application in Anti-Tubercular Potential
Summary of the Application
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . A compound synthesized from 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole was evaluated for anti-tubercular potential against Mycobacterium tuberculosis strain .
Results or Outcomes
Compounds 80a, 80b, 81a, 82a, and 83a showed the most potent anti-tubercular activity as compared to others .
4. Application in Catalytic Processes
Summary of the Application
Pyrazole-based ligands were synthesized and evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone .
Methods of Application or Experimental Procedures
5. Application in Peptide Analogs and Precursors
Summary of the Application
The products of aza-type Michael addition, i.e., β-amino carbonyl compounds and their derivatives, are often used as peptide analogs or precursors of optically active amino acids, amino alcohols, diamines, and lactams .
Results or Outcomes
6. Application in Biological Transformation Agent
Summary of the Application
Studies on ligands have gained a tremendous attention for decades. It receives its important position in modern chemistry due to the fact that ligand complexes have been used in various applications: a biological transformation agent .
Propiedades
IUPAC Name |
1-benzyl-3,5-dimethylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9-12(13)10(2)15(14-9)8-11-6-4-3-5-7-11/h3-7H,8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEPGIBHWRABJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182686 | |
| Record name | Pyrazole, 4-amino-1-benzyl-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine | |
CAS RN |
28466-69-5 | |
| Record name | 3,5-Dimethyl-1-(phenylmethyl)-1H-pyrazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28466-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazole, 4-amino-1-benzyl-3,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028466695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazole, 4-amino-1-benzyl-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B1266275.png)









